Sodium glucoheptonate

Descripción general

Descripción

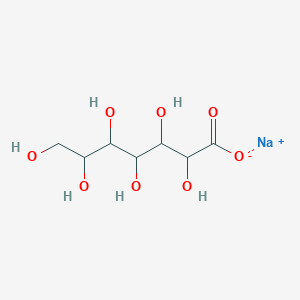

Sodium glucoheptonate is a versatile chelating agent that has gained significant attention in various industries due to its unique properties and wide range of applications. It is a white crystalline powder with a molecular formula of C7H13NaO8 and is highly soluble in water. The compound possesses strong chelating properties, allowing it to form stable complexes with metal ions, making it an effective sequestrant and dispersant .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Sodium glucoheptonate is typically synthesized by reacting a soluble cyanide with dextrose hydrate or anhydrous dextrose in an aqueous solution. The reaction is carried out at temperatures ranging from 0°C to 40°C, and ammonia produced during the reaction is removed by sparging or vacuum over a period of 4-12 hours. This process results in the crystallization of pure light-colored alpha glucoheptonate salt directly from the solution .

Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of hydrolyzed sucrose, providing fructose and dextrose. The process is optimized to ensure high yield and purity of the final product. The solutions of glucoheptonates obtained can be spray-dried using conventional techniques to produce dry, crystalline glucoheptonates .

Análisis De Reacciones Químicas

Types of Reactions: Sodium glucoheptonate undergoes various chemical reactions, including chelation, oxidation, and reduction. Its strong chelating properties make it particularly effective in binding with metal ions, such as calcium, chromium, iron, magnesium, and nickel .

Common Reagents and Conditions: The compound is stable in high-temperature solutions with a high pH, making it suitable for use in alkaline chelation processes. Common reagents used in reactions with this compound include sodium hydroxide and other alkaline substances .

Major Products Formed: The primary products formed from reactions involving this compound are stable metal complexes. These complexes are used in various industrial applications, including water treatment, metal cleaning, and textile processing .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Sodium glucoheptonate serves as a stabilizing agent in pharmaceutical formulations. Its ability to enhance the solubility and bioavailability of active ingredients makes it crucial in drug development.

| Application | Description |

|---|---|

| Stabilizing Agent | Improves the stability of drug formulations. |

| Bioavailability Enhancer | Increases the absorption of active pharmaceutical ingredients (APIs). |

Case Study: Drug Formulation Enhancement

A study demonstrated that incorporating this compound in a formulation significantly improved the solubility of poorly soluble drugs, leading to better therapeutic outcomes .

Food Industry

In the food sector, this compound is utilized as a food additive. It enhances texture and stability in various products, particularly dairy and baked goods.

| Application | Description |

|---|---|

| Food Additive | Improves texture and stability of food products. |

| Dairy Products | Enhances creaminess and mouthfeel. |

Case Study: Dairy Product Stability

Research indicated that this compound effectively stabilized emulsions in dairy products, preventing separation over time .

Cosmetic Applications

This compound is also prevalent in cosmetic formulations due to its moisturizing properties.

| Application | Description |

|---|---|

| Moisturizer | Provides hydration in skincare products. |

| Stabilizer | Maintains the integrity of cosmetic formulations. |

Case Study: Skin Cream Formulation

In a comparative study, skin creams containing this compound showed improved hydration levels compared to those without it, indicating its effectiveness as a moisturizer .

Biotechnology

In biotechnology, this compound is used in cell culture media to promote cell growth and viability.

| Application | Description |

|---|---|

| Cell Culture Media | Supports growth and maintenance of cell lines. |

| Biopharmaceuticals | Essential for research and development in biopharmaceuticals. |

Case Study: Cell Viability Improvement

A research project highlighted that media supplemented with this compound resulted in higher cell viability rates during culture experiments .

Environmental Applications

This compound is explored for its potential in bioremediation processes, assisting in detoxifying contaminated environments through microbial activity.

| Application | Description |

|---|---|

| Bioremediation Agent | Aids in detoxifying contaminated sites. |

| Chelating Agent | Binds heavy metals, facilitating microbial degradation. |

Case Study: Heavy Metal Remediation

A study demonstrated that this compound effectively chelated heavy metals in contaminated soil, enhancing microbial degradation processes .

Mecanismo De Acción

The primary mechanism of action of sodium glucoheptonate is its ability to chelate metal ions. By forming stable complexes with metal ions, it prevents their adverse effects on chemical reactions and industrial processes. The molecular targets of this compound include metal ions such as calcium, chromium, iron, magnesium, and nickel. The pathways involved in its mechanism of action include the formation of stable metal complexes that are less reactive and more easily managed in various applications .

Comparación Con Compuestos Similares

Sodium glucoheptonate is unique in its strong chelating properties and versatility in various applications. Similar compounds include:

Sodium gluconate: Another chelating agent with similar properties but is primarily used in the food industry and as a concrete admixture.

Zinc glucoheptonate: Used in agriculture as a micronutrient fertilizer and in medicine for its zinc supplementation properties.

Manganese glucoheptonate: Employed in agriculture to enhance the uptake of manganese by plants.

Compared to these compounds, this compound stands out due to its broader range of applications and its effectiveness in high-temperature and high-pH solutions .

Actividad Biológica

Sodium glucoheptonate, a sodium salt of glucoheptonic acid, has garnered attention for its biological properties and potential applications in various fields, including medicine and radiopharmaceuticals. This article explores its biological activity, focusing on its chemical characteristics, safety profile, and applications in imaging and therapeutic contexts.

Chemical Structure and Properties

This compound is characterized by a seven-carbon sugar structure with functional groups that allow it to chelate metal ions. Its chemical formula is C₇H₁₄NaO₇, and it exists primarily in an alpha form, which is more soluble and stable compared to its beta counterpart . The compound has been utilized as a ligand in radiopharmaceutical formulations, particularly with technetium-99m (Tc-99m), enhancing imaging capabilities in nuclear medicine.

Biological Activity

1. Chelation Properties

This compound exhibits significant chelation capabilities, particularly with divalent cations such as calcium. The calcium chelation value has been reported at approximately 548 mg CaCO₃/g of product, indicating its potential as a chelating agent in various applications . This property is crucial for its use in radiopharmaceuticals where metal ion stability is essential.

2. Radiopharmaceutical Applications

This compound is primarily used in the preparation of technetium-99m glucoheptonate, which serves as a radiotracer for kidney and brain imaging. Studies have shown that this complex maintains high chemical stability for over 200 days at room temperature and demonstrates effective tissue distribution in animal models . For instance, the tissue distribution of Tc-99m glucoheptonate in Wistar rats showed significant uptake in the kidneys and minimal accumulation in other organs, suggesting its suitability for renal imaging .

Safety Profile

Case Studies

Case Study 1: Imaging Studies

In a comparative study involving Tc-99m glucoheptonate, researchers evaluated its effectiveness against other radiopharmaceuticals. The results indicated that Tc-99m glucoheptonate provided superior imaging quality for renal function assessment compared to traditional agents due to its favorable biodistribution and clearance rates from the bloodstream .

Case Study 2: Toxicity Assessment

A toxicity assessment conducted by the EPA involved repeated exposure studies using analogs of this compound. The findings suggested low concern for neurotoxicity and skin sensitization based on read-across data from similar compounds like glucono-delta-lactone. This reinforces the idea that this compound can be safely utilized without significant adverse effects on human health .

Research Findings Summary

| Property | Value/Description |

|---|---|

| Chemical Formula | C₇H₁₄NaO₇ |

| Calcium Chelation Value | 548 mg CaCO₃/g |

| Stability (Tc-99m Complex) | >200 days at room temperature |

| Carcinogenic Potential | Low |

| Dermal Irritation | Non-irritating |

Propiedades

IUPAC Name |

sodium;2,3,4,5,6,7-hexahydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYOMWCQJXWGEN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NaO8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40910932 | |

| Record name | Sodium heptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2670-72-6, 31138-65-5, 10894-62-9 | |

| Record name | Sodium heptonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002670726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium heptonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40910932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium glucoheptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.877 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium heptonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.376 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.